molecular formula C23H31FN2O3 B12378605 M1/M4 muscarinic agonist 3

M1/M4 muscarinic agonist 3

Cat. No.: B12378605
M. Wt: 402.5 g/mol
InChI Key: PGHIFKDWJWSHAZ-LJQANCHMSA-N
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Description

M1/M4 muscarinic agonist 3 is a compound that selectively activates the M1 and M4 subtypes of muscarinic acetylcholine receptors. These receptors are part of the G protein-coupled receptor family and play crucial roles in the central nervous system. This compound has shown promise in treating neurological disorders such as schizophrenia and Alzheimer’s disease by modulating cholinergic signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of M1/M4 muscarinic agonist 3 typically involves multiple steps, including the formation of key intermediates and final coupling reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures. Techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

M1/M4 muscarinic agonist 3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid, sulfuric acid), and bases (e.g., sodium hydroxide, potassium carbonate). Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .

Mechanism of Action

M1/M4 muscarinic agonist 3 exerts its effects by selectively binding to and activating the M1 and M4 subtypes of muscarinic acetylcholine receptors. This activation leads to the modulation of intracellular signaling pathways, including the inhibition of adenylate cyclase and the activation of phospholipase C. These pathways result in changes in intracellular calcium levels and the activation of protein kinase C, ultimately affecting neurotransmitter release and neuronal excitability .

Properties

Molecular Formula

C23H31FN2O3

Molecular Weight

402.5 g/mol

IUPAC Name

[(6R)-6-[4-(4-fluoro-2-methoxyphenyl)piperidin-1-yl]-2-azaspiro[3.4]octan-2-yl]-(oxetan-3-yl)methanone

InChI

InChI=1S/C23H31FN2O3/c1-28-21-10-18(24)2-3-20(21)16-5-8-25(9-6-16)19-4-7-23(11-19)14-26(15-23)22(27)17-12-29-13-17/h2-3,10,16-17,19H,4-9,11-15H2,1H3/t19-/m1/s1

InChI Key

PGHIFKDWJWSHAZ-LJQANCHMSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)F)C2CCN(CC2)[C@@H]3CCC4(C3)CN(C4)C(=O)C5COC5

Canonical SMILES

COC1=C(C=CC(=C1)F)C2CCN(CC2)C3CCC4(C3)CN(C4)C(=O)C5COC5

Origin of Product

United States

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